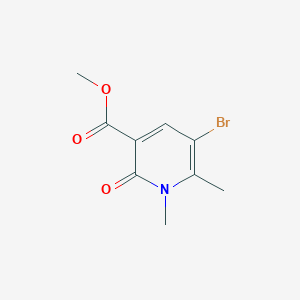

Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (molecular formula: C₉H₁₀BrNO₃, molecular weight: 260.09 g/mol, CAS: 1960432-49-8) is a brominated dihydropyridine derivative featuring a 1,2-dihydropyridine core substituted with methyl groups at positions 1 and 6, a bromine atom at position 5, and a methyl ester at position 3 . The dihydropyridine scaffold is notable for its role as a precursor in synthesizing pyridine derivatives and its structural similarity to bioactive molecules, such as NADH cofactors and calcium channel modulators.

Properties

IUPAC Name |

methyl 5-bromo-1,6-dimethyl-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(13)14-3)8(12)11(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKMDMQGZYYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom at the 5th position

- Two methyl groups at the 1st and 6th positions

- Keto group at the 2nd position

- Carboxylic acid group at the 3rd position

This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The compound exhibits potent activity against various pathogens, including bacteria and fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |

The compound's effectiveness was assessed through various assays, including time-kill kinetics and biofilm formation inhibition studies, where it demonstrated superior activity compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has also shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| HCT116 (colorectal cancer) | 12 | Inhibition of cell cycle progression |

| A375 (melanoma) | 10 | Targeting mitochondrial pathways |

The mechanism of action involves the disruption of mitochondrial function leading to apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

The biological activity of methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is attributed to its interaction with specific molecular targets. The bromine atom and keto group are critical for its reactivity with enzymes and receptors involved in various metabolic pathways. Studies suggest that the compound may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and cancer cell proliferation .

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate not only inhibited bacterial growth but also displayed significant antibiofilm activity. The compound reduced biofilm formation by over 70% compared to untreated controls .

Case Study: Anticancer Properties

In another investigation focused on its anticancer properties, researchers treated human melanoma cells with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage observed in treated cells .

Scientific Research Applications

Biological Activities

Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been investigated for various biological activities:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. For instance:

- Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited significant antibiofilm activity, reducing biofilm formation by over 70% compared to untreated controls.

Anticancer Properties

The compound has also been studied for its potential anticancer effects:

- Case Study : In a separate investigation, researchers treated human melanoma cells with varying concentrations of methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, such as caspase activation and PARP cleavage in treated cells.

Applications in Research

The compound's unique structure and properties make it suitable for various research applications:

Drug Development

Given its biological activities, methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a candidate for drug development targeting bacterial infections and cancer therapies.

Chemical Synthesis

It serves as an important intermediate in the synthesis of other biologically active compounds. Its derivatives can be explored for enhanced biological activities or novel therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cells | Observations | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibited growth; reduced biofilm formation by >70% | |

| Anticancer | Human melanoma cells | Dose-dependent reduction in viability; increased apoptotic markers |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared below with two analogs: 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate (C₁₄H₈BrCl₂NO₅, molecular weight: 421.03 g/mol) and hypothetical derivatives of dihydropyridine.

| Property | Target Compound | 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Non-Brominated Analog) |

|---|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ | C₁₄H₈BrCl₂NO₅ | C₈H₁₀NO₃ |

| Molecular Weight (g/mol) | 260.09 | 421.03 | 183.17 |

| Key Substituents | 5-Br, 1/6-CH₃, 3-COOCH₃ | 2-NO₂, 4/6-Cl, 5-Br, phenoxy group | 1/6-CH₃, 3-COOCH₃ |

| Functional Groups | Ester, bromine, dihydropyridine | Nitro, ester, halogenated aryl ether | Ester, dihydropyridine |

| Potential Reactivity | Bromine as leaving group; ester hydrolysis | Nitro group reduction; aryl halide reactivity | Ester hydrolysis; lack of halogen-mediated reactivity |

Key Observations :

- Bromine vs. Chlorine/Nitro Groups: The bromine atom in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, the nitro group in 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate may confer redox activity or serve as a directing group in aromatic reactions .

- Hydrogen Bonding : The 2-oxo group in the dihydropyridine ring can act as a hydrogen bond acceptor, analogous to carbonyl groups in other heterocycles. This contrasts with the nitro group in the benzoate derivative, which may participate in stronger dipole-dipole interactions .

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and validation protocols are critical for resolving the dihydropyridine ring’s conformation. The bromine atom’s heavy-atom effect may facilitate phase determination in X-ray diffraction studies.

- Density Functional Theory (DFT) : Computational studies using hybrid functionals (e.g., B3LYP) could predict the compound’s electronic properties, such as charge distribution on the bromine atom and ester group, which influence reactivity and solubility.

Preparation Methods

Bromination and Esterification

According to a detailed synthetic study published in the Journal of Medicinal Chemistry (2020), the preparation involves selective bromination of a methylated pyridone intermediate followed by esterification to yield the methyl carboxylate derivative:

- Starting Material: 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or its ester precursor.

- Bromination: The 5-position bromination is achieved using brominating agents under controlled conditions to avoid over-bromination or side reactions.

- Esterification: The carboxylic acid group is converted to the methyl ester using standard esterification methods such as reaction with methanol in the presence of acid catalysts or via methylation reagents.

This approach allows for the precise installation of the bromine atom at the 5-position while preserving the methyl groups at 1 and 6 positions and the oxo functionality at position 2.

Palladium-Catalyzed Carbonylation

An alternative advanced method involves palladium-catalyzed carbonylation reactions to install ester or amide functionalities at the 3-position:

- The brominated intermediate undergoes palladium-catalyzed carbonylation using carbon monoxide and an alcohol (methanol) to form the methyl ester.

- Catalysts such as palladium acetate with ligands like Xantphos or dppb are employed.

- Reactions can be scaled using a CO balloon or a Parr reactor under controlled pressure and temperature (e.g., 50 psi CO, 100 °C overnight).

- This method provides high yields and scalability for the methyl ester formation step.

Following carbonylation, hydrolysis or further functional group transformations can be performed to yield the desired compound with high purity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | Brominating agent (e.g., NBS or Br2), mild solvent | Selective 5-bromo substitution | Controlled to avoid polybromination |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) or methylation reagent | Methyl ester formation | Standard Fischer esterification or methylation |

| Palladium-catalyzed carbonylation | Pd(OAc)2, Xantphos/dppb, CO (balloon or Parr reactor), MeOH, 75–100 °C | 70–90% yield methyl ester | Scalable, mild conditions, high selectivity |

| Hydrolysis (if needed) | NaOH, aqueous medium | Carboxylic acid formation | For intermediate transformations |

Key Research Findings and Advantages

- Selectivity: The bromination at the 5-position is highly selective due to the electronic and steric effects of the methyl substituents at positions 1 and 6.

- Catalyst Efficiency: The use of palladium catalysts with appropriate ligands enhances the carbonylation step efficiency, enabling the direct introduction of the methyl ester group with minimal side products.

- Scalability: The carbonylation method has been successfully scaled to produce over 20 g of intermediate compounds, demonstrating industrial applicability.

- Microwave Irradiation: Some synthetic steps, particularly aminocarbonylation, benefit from microwave irradiation to improve reaction rates and yields.

- Versatility: The synthetic route allows for the introduction of various substituents at the amide or ester positions, enabling derivatization for medicinal chemistry purposes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination + Esterification | Brominating agent, methanol, acid catalyst | Simple, straightforward | May require purification steps |

| Palladium-Catalyzed Carbonylation | Pd(OAc)2, Xantphos/dppb, CO, MeOH, 75–100 °C | High yield, scalable, selective | Requires CO handling equipment |

| Microwave-Assisted Aminocarbonylation | Pd catalyst, dicobalt octacarbonyl, DMAP, 1,4-dioxane, microwave | Faster reaction, moderate yield | Specialized equipment needed |

Q & A

Q. What are the key synthetic routes for Methyl 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound can be synthesized via cyclization reactions using precursors such as cyanoacetate derivatives. For example, similar dihydropyridines are synthesized by reacting intermediates with ethyl cyanoacetate under reflux conditions, followed by bromination to introduce the bromo substituent . Characterization typically involves elemental analysis, IR (to confirm carbonyl and hydroxyl groups), and (to identify aromatic protons and methyl groups) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- : Identifies aromatic protons (e.g., deshielded protons near electronegative groups) and methyl/methoxy groups (singlets at δ 2.5–3.5 ppm) .

- IR Spectroscopy: Confirms the presence of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functionalities .

- Mass Spectrometry: Validates molecular weight (260.09 g/mol) and fragmentation patterns .

Q. How does elemental analysis contribute to purity assessment?

Elemental analysis (C, H, N, Br) verifies stoichiometric ratios. Deviations >0.3% indicate impurities or hydration. For example, the expected composition is CHBrNO, with Br% ~30.7% .

Advanced Research Questions

Q. How can regioisomeric ambiguity in bromine substitution be resolved?

Use HMBC NMR to correlate signals with shifts. For instance, in brominated dihydropyridines, the aromatic proton adjacent to Br shows a strong coupling to the Br-substituted carbon. In contrast, para-protons exhibit weaker coupling. This distinguishes 5-bromo from 8-bromo isomers in related compounds .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in Methyl Groups: Use SHELXL’s PART instruction to model split positions .

- Hydrogen Bonding Networks: Employ graph-set analysis (e.g., Etter’s rules) to categorize interactions (e.g., motifs) and validate packing .

- Validation: Check ADPs and Hirshfeld surfaces using PLATON to detect overfitting .

Q. How do substituents influence decarboxylation mechanisms in related dihydropyridines?

Hydroxyl groups ortho to the carboxylate facilitate decarboxylation via intramolecular proton transfer, forming stabilized enol intermediates. Control experiments with methoxy-protected analogs show no decarboxylation, confirming the hydroxyl’s role .

Q. What computational methods predict intermolecular interactions in crystallization?

- DFT Calculations: Optimize hydrogen-bond geometries (e.g., O-H···O=C) at the B3LYP/6-31G(d) level.

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., Br···H contacts) using CrystalExplorer .

Methodological Tables

Table 1: Key NMR Signals for Structural Confirmation

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| C5-Bromo Adjacent H | 7.8–8.2 | Doublet | Coupling to C-Br (~115 ppm) |

| 1,6-Dimethyl | 2.3–2.7 | Singlet | - |

| Ester Methoxy | 3.8–4.0 | Singlet | Coupling to C=O (~165 ppm) |

Table 2: Common Crystallographic Parameters (SHELXL)

| Parameter | Value | Purpose |

|---|---|---|

| R (I > 2σ) | <0.05 | Model accuracy |

| wR (all) | <0.15 | Weighted residuals |

| Flack Parameter | ~0.0 | Chirality validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.